4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Description
Properties
IUPAC Name |
4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPUIHVHPSUCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294588 | |
| Record name | 4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13468-88-7 | |
| Record name | 13468-88-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Diels-Alder Protocol
In a standard procedure, maleic anhydride serves as the dienophile, reacting with 1,3-butadiene or its derivatives under thermal conditions. The reaction proceeds at elevated temperatures (80–120°C) without solvents or in inert media such as toluene. Catalysts like Lewis acids (e.g., AlCl₃) enhance reaction rates and regioselectivity, achieving yields exceeding 70%. The initial product, 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, undergoes hydrolysis with aqueous base or acid to yield the target dicarboxylic acid.
Table 1: Optimization of Diels-Alder Conditions for 4-Methylcyclohex-4-ene-1,2-dicarboxylic Anhydride
In Situ Diene Generation
To circumvent handling gaseous 1,3-butadiene, 2,5-dihydrothiophene-1,1-dioxide (sulfolene) is thermally decomposed in situ, releasing SO₂ and generating the requisite diene. This method simplifies laboratory-scale synthesis, as demonstrated by Zhao et al., who reported a 75% yield of cis-cyclohex-4-ene-1,2-dicarboxylic acid after hydrolysis. The approach minimizes side reactions associated with diene storage and improves reproducibility.
Industrial-Scale Synthesis: Patent Innovations
A patented industrial process (US20040054220A1) utilizes crude C₄ hydrocarbon streams containing butadiene, bypassing costly purification steps. Maleic anhydride reacts with butadiene in a continuous reactor under pressure (1–10 bar), producing the anhydride intermediate. Key advantages include:
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Cost efficiency: Crude butadiene mixtures (40–50% purity) reduce feedstock expenses.
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Scalability: The solvent-free system enables throughputs >1,000 tons/year.
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Byproduct utilization: Unreacted hydrocarbons are repurposed as fuel or chemical feedstocks.
Hydrolysis of the anhydride under acidic conditions (H₂SO₄, 60°C) furnishes the dicarboxylic acid in >90% purity, suitable for plasticizer production.
Stereoselective Synthesis and Resolution
The compound’s two chiral centers (C1 and C2) necessitate methods for enantiomeric control, critical for pharmaceutical applications.
Alkylation-Induced Stereoselectivity
Koverda et al. demonstrated that alkylation of benzene with (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid in the presence of AlCl₃ yields syn- and anti-diastereomers. Adjusting the reagent addition order alters the diastereomeric ratio:
Table 2: Diastereoselectivity in Alkylation Reactions
| Alkylating Agent | Addition Order | syn:anti Ratio |
|---|---|---|
| (1R,2S)-Cyclohex-4-ene derivative | Acid last | 31:69 |
| (1R,2S)-4-Methyl derivative | AlCl₃ last | 58:42 |
Optical Resolution via Host-Guest Complexation
Enantiomerically pure forms are obtained by co-crystallizing the racemic acid with chiral hosts like tartaric acid derivatives. The (1R,2R)-enantiomer preferentially incorporates into the host lattice, enabling mechanical separation. Subsequent recrystallization achieves >99% enantiomeric excess (ee).
Alternative Synthetic Routes
L-Serine Derivatives as Precursors
Emerging approaches employ L-serine to construct the cyclohexene ring via intramolecular cyclization. While less common, this method provides access to analogs with modified substituents, aiding structure-activity relationship (SAR) studies in drug discovery.
Hydrolytic Ring-Opening of Anhydrides
Post-Diels-Alder hydrolysis remains the standard for converting anhydrides to dicarboxylic acids. Optimal conditions (0.5 M NaOH, 70°C, 2 h) afford near-quantitative conversion, with purity confirmed by titration (99.2±0.5%).
Analytical Characterization
Robust analytical protocols ensure product integrity:
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, hydroxylated compounds.
Scientific Research Applications
Chemical Properties and Structure
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid has the molecular formula and features a cyclohexene ring with a methyl group and two carboxylic acid groups. Its unique structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.
Organic Synthesis
This compound is widely utilized as a building block in organic synthesis. It serves as a precursor for more complex molecules, enabling the development of various chemical entities. The Diels-Alder reaction is one common method employed to synthesize derivatives of this compound.
Table 1: Common Reactions Involving this compound
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Ketones, Carboxylic Acids | Potassium permanganate, Chromium trioxide |
| Reduction | Alcohols, Alkanes | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Halogenated Derivatives | Halogens (Cl, Br), Hydroxide ions |
Biological Research
Research has indicated potential biological activities of this compound. Studies explore its interactions with biomolecules and its possible therapeutic properties. For instance, it has been investigated for its role as an alkylating agent in synthesizing various biologically active compounds.
Case Study: Alkylation Reactions
Using this compound as an alkylating agent led to the formation of different products with varying stereoselectivity. The study demonstrated that the compound could yield both syn and anti-products during these reactions .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic properties . It may serve as a starting material for drug development due to its unique structural features that can influence biological activity.
Example: Drug Development
The compound's derivatives have been studied for their potential use in treating various diseases by modifying their functional groups to enhance efficacy and reduce toxicity.
Industrial Applications
The industrial sector utilizes this compound in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating durable materials used in various applications.
Table 2: Industrial Uses of this compound
| Application Type | Description |
|---|---|
| Polymer Production | Used as a monomer in polymer synthesis |
| Resin Manufacturing | Acts as a crosslinking agent |
Mechanism of Action
The mechanism of action of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexene Dicarboxylates
a) cis-4-Cyclohexene-1,2-dicarboxylic Acid (CAS: 2305-26-2)
- Molecular formula : C₈H₁₀O₄
- Molecular weight : 170.16 g/mol
- Melting point : 165–170°C .
- Key difference: Lacks the methyl group present in the target compound, resulting in lower molecular weight and altered steric effects. The cis-configuration of carboxylic acid groups enhances its rigidity compared to non-cyclohexene analogs.
b) 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid (CAS: 16665-71-7)
c) 4-Cyclohexene-1,2-dicarboxylic Acid Anhydride
Ester Derivatives
a) Dipentyl 3-Methylcyclohex-4-ene-1,2-dicarboxylate (CAS: 62174-66-7)
- Molecular formula : C₁₉H₃₂O₄
- Molecular weight : 324.45 g/mol
- Hydrophobicity : Higher logP (5.0) due to pentyl ester groups, enhancing lipid solubility .
- Applications : Likely used as a plasticizer or lubricant additive, contrasting with the parent acid’s role in synthesis.
b) Diethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS: 5048-50-0)
Cyclopentane Analogs
a) 4-Oxocyclopentane-1,2-dicarboxylic Acid (CAS: 1703-61-3)
- Molecular formula : C₇H₈O₅
- Key difference : Five-membered ring with a ketone group increases ring strain and polarity, affecting thermal stability and solubility .
b) 4-Methylcyclopentane-1,2-dicarboxylic Acid (CAS: 1597634-43-9)
- Structure : Cyclopentane ring with methyl and dicarboxylate groups.
Comparative Data Table
Notes
Stereochemical Sensitivity : The (1R,2R)-configuration in 3-methylcyclohex-4-ene-1,2-dicarboxylic acid (CAS: 16665-71-7) highlights the importance of stereochemistry in dictating reactivity and biological activity .
Environmental Impact : Esters like dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate may pose persistence concerns due to high logP values, warranting ecotoxicological studies .
Biological Activity
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, with the CAS number 13468-88-7, is a cyclic dicarboxylic acid that has garnered attention in various fields of chemical and biological research. This compound is notable for its potential applications in organic synthesis and its interactions with biological systems. Understanding its biological activity is crucial for exploring its utility in pharmaceuticals and biocatalysis.
The molecular formula of this compound is , with a molecular weight of approximately 184.19 g/mol. It exists as a colorless to pale yellow liquid and has been classified as an irritant .
| Property | Value |
|---|---|
| CAS Number | 13468-88-7 |
| Molecular Formula | C₉H₁₂O₄ |
| Molecular Weight | 184.19 g/mol |
| Purity | ≥95% |
Metabolic Pathways
Research indicates that this compound can participate in various metabolic pathways, particularly as an alkylating agent in organic reactions. Its ability to undergo stereoselective reactions has been documented, showing the formation of syn and anti products when reacted with benzene in the presence of aluminum chloride . This stereoselectivity is significant in the synthesis of complex organic molecules.
Enzyme Interactions
Studies have demonstrated that this compound interacts with specific enzymes, particularly those involved in biocatalytic processes. For instance, it has been utilized as a substrate for cyclohexanone monooxygenase (CHMO), which catalyzes the conversion of cyclohexanone to ε-caprolactone, a precursor for nylon production . The enzyme's activity highlights the potential of this compound in biotransformation processes.
Stereoselective Synthesis
A study focusing on the stereoselective synthesis using this compound revealed that varying the order of reagent addition could significantly affect product distribution. When this compound was used as an alkylating agent, a mixture of diastereomers was produced with a predominance of the anti product (62% anti vs. 38% syn) under optimized conditions . This finding emphasizes the importance of reaction conditions in determining product outcomes.
Biocatalytic Applications
In another case study, researchers explored the use of this compound in artificial biocatalytic cascades. These cascades involve multiple enzymatic reactions leading to complex organic molecules. The compound's role as a substrate demonstrates its versatility and potential for use in sustainable chemistry practices .
Toxicological Considerations
While the compound exhibits interesting biological activities, it is essential to consider its toxicological profile. As an irritant, exposure can lead to skin and respiratory irritation; thus, safety precautions should be taken when handling this compound in laboratory settings .
Q & A
Q. What are the recommended synthesis routes for 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: A common synthesis involves the Diels-Alder reaction of maleic anhydride derivatives with dienes, followed by hydrolysis. For example, xylene can be used as a solvent under reflux conditions (150°C for 5 hours) to achieve cycloaddition . Post-reaction purification via recrystallization or column chromatography is critical to isolate the pure compound. Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. Evidence from tandem synthesis approaches also highlights the use of catalytic deoxydehydration (DODH) followed by Diels-Alder reactions, achieving up to 70% yield when leveraging L-(+)-tartaric acid derivatives .
Q. How can researchers characterize the physical and chemical properties of this compound?
Methodological Answer: Key properties include:
- Boiling point : 392.8°C at 760 mmHg .
- Density : 1.295 g/cm³ .
- Acidity : pKa values (estimated) can be determined via potentiometric titration using ion-selective electrodes, as demonstrated for structurally similar dicarboxylic acids .
- Stereochemistry : NMR (¹H and ¹³C) and X-ray crystallography are essential for confirming regiochemistry and stereoisomerism. For example, InChIKey
YZPUIHVHPSUCHD-UHFFFAOYSA-Nprovides a reference for validating molecular structure .
Q. What solvent systems are optimal for purifying this compound?
Methodological Answer: Polar aprotic solvents like methanol or ethanol are effective for recrystallization due to the compound’s moderate solubility (e.g., 1.369 g/cm³ predicted density) . Cyclohexanone and dibutyl phthalate have been used in membrane-based purification for analogous dicarboxylic acids, though compatibility with the methyl-substituted cyclohexene backbone requires empirical testing .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in cycloaddition reactions?
Methodological Answer: The cis/trans configuration of the cyclohexene ring affects electron density distribution, impacting Diels-Alder reactivity. For example, bromination studies on analogous cyclohexene dicarboxylic acids reveal that trans isomers exhibit higher electrophilicity due to reduced steric hindrance, favoring regioselective adduct formation . Computational modeling (DFT) is recommended to predict frontier molecular orbitals and transition states for targeted synthesis.
Q. What are the thermal degradation pathways of this compound derivatives under pyrolysis conditions?
Methodological Answer: Pyrolysis of cycloaliphatic diesters (e.g., derivatives of 3-phenylprop-2-en-1-ol) occurs via retro-Diels-Alder mechanisms at >300°C, releasing CO₂ and forming unsaturated hydrocarbons . Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) can identify decomposition products. For the methyl-substituted derivative, steric effects may delay degradation onset compared to unsubstituted analogs .
Q. Can this compound serve as a precursor for epoxy resin synthesis, and what catalytic systems are effective?
Methodological Answer: Yes, its anhydride form (4-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione) is a candidate for epoxy resins. Catalytic esterification with glycidyl ethers, using Lewis acids like butylstannoic acid, achieves crosslinking . Reaction monitoring via FT-IR (tracking carbonyl peak disappearance at ~1850 cm⁻¹) and gel permeation chromatography (GPC) ensures proper polymerization .
Q. How do researchers resolve contradictions in reported pKa values for structurally similar dicarboxylic acids?
Methodological Answer: Discrepancies arise from solvent polarity and ionic strength variations. For example, cis-4-cyclohexene-1,2-dicarboxylic acid exhibits pKa1 = 3.89 and pKa2 = 6.79 in aqueous media, but these shift in nonpolar solvents . Standardized potentiometric titrations under controlled conditions (I = 0.1 M KCl, 25°C) are recommended, with validation via UV-Vis spectroscopy of ion associates (e.g., with safranin T dye) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
